molecular formula C13H11N3OS2 B2843630 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime CAS No. 339022-88-7

6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime

Cat. No.: B2843630
CAS No.: 339022-88-7
M. Wt: 289.37
InChI Key: QCIBOYKLVLWCBX-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is a synthetic imidazothiazole derivative with a molecular formula of C₁₃H₁₁N₃OS₂ and a molecular weight of 305.38 g/mol . Its structure comprises an imidazo[2,1-b][1,3]thiazole core substituted with a 4-methylphenylsulfanyl group at position 6 and an oxime moiety at position 3. The compound is of interest in medicinal chemistry due to its structural similarity to known nuclear receptor modulators, particularly ligands of the constitutive androstane receptor (CAR).

Properties

IUPAC Name

(NZ)-N-[[6-(4-methylphenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS2/c1-9-2-4-10(5-3-9)19-12-11(8-14-17)16-6-7-18-13(16)15-12/h2-8,17H,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIBOYKLVLWCBX-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Activity Notes
6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime C₁₃H₁₁N₃OS₂ 305.38 4-Methylphenylsulfanyl, oxime >90% purity; CAR agonist candidate
CITCO (6-(4-Chlorophenyl)imidazo…-O-(3,4-dichlorobenzyl)oxime) C₁₉H₁₂Cl₃N₃OS 436.74 4-Chlorophenyl, 3,4-dichlorobenzyl ≥98% purity; Potent human CAR agonist
6-[(4-Methoxyphenyl)sulfanyl]imidazo…-5-carbaldehyde oxime C₁₃H₁₁N₃O₂S₂ 305.38 4-Methoxyphenylsulfanyl, oxime >90% purity; Discontinued commercial
6-(4-Ethylphenyl)imidazo…-5-carbaldehyde C₁₄H₁₂N₂OS 256.32 4-Ethylphenyl Irritant; Predicted pKa 3.16

CAR Agonism

  • CITCO : The most well-studied analogue, CITCO, is a selective human CAR agonist with an EC₅₀ of ~25 nM. It upregulates CYP2B6 and CYP3A4 expression by 2.19-fold and 1.28-fold, respectively, in hepatocytes . Its 3,4-dichlorobenzyl oxime group enhances binding affinity through hydrophobic interactions with CAR’s ligand-binding domain .
  • Methoxy and Ethyl Analogues : Methoxy groups (electron-donating) and ethyl groups (sterically bulky) may further diminish CAR activation efficacy, as seen in reduced CYP induction profiles .

Cytochrome P450 Modulation

  • CITCO induces a broader range of CYP enzymes (e.g., CYP2B6, CYP2A6) compared to rifampicin or phenobarbital, with fold changes validated via transcriptomic studies .
  • The methyl-substituted analogue’s impact on CYP enzymes remains uncharacterized but is hypothesized to exhibit weaker induction due to reduced CAR binding .

Q & A

Q. What are the recommended synthetic routes for 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime?

Synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:

  • Sulfanyl Group Introduction : Reacting imidazo[2,1-b][1,3]thiazole precursors with 4-methylthiophenol under basic conditions (e.g., K₂CO₃ in DMF) to install the sulfanyl group .
  • Oxime Formation : Condensation of the aldehyde intermediate with hydroxylamine hydrochloride in ethanol/water under reflux, monitored by TLC or HPLC for completion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high purity (>98% by HPLC) .

Q. How is the compound characterized to confirm structural integrity?

Critical analytical techniques include:

  • Spectroscopy :
    • ¹H/¹³C NMR : To verify aromatic proton environments and confirm oxime formation (e.g., disappearance of aldehyde proton at ~10 ppm and appearance of oxime NH signal) .
    • HRMS : For exact mass confirmation of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .

Q. What initial biological screening approaches are suitable for this compound?

Prioritize assays based on structural analogs:

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Anti-inflammatory Potential : Inhibition of COX-2 or TNF-α in macrophage models (e.g., LPS-stimulated RAW 264.7 cells) .
  • Docking Studies : Preliminary computational screening against kinase targets (e.g., EGFR, MAPK) to prioritize experimental validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Solvent/Catalyst Screening : Test polar aprotic solvents (DMF, DMSO) with Pd/Cu catalysts for coupling steps, balancing reaction rate and byproduct formation .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yield .
  • Design of Experiments (DoE) : Use factorial design to optimize parameters like temperature, stoichiometry, and catalyst loading .

Q. How to address contradictory data in biological assays (e.g., high in vitro activity but low cellular efficacy)?

  • Permeability Studies : Assess cellular uptake via Caco-2 monolayers or PAMPA assays to rule out poor membrane permeability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
  • Prodrug Derivatization : Modify the oxime group (e.g., acetylation) to enhance stability and intracellular release .

Q. What computational strategies predict reactivity or regioselectivity in derivative synthesis?

  • Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model transition states for sulfanyl group installation or oxime tautomerization .
  • Machine Learning : Train models on existing imidazo-thiazole reaction datasets to predict optimal substituents for target binding .

Q. How to resolve solubility limitations in pharmacological studies?

  • Co-Solvent Systems : Test DMSO/PEG 400 mixtures for in vivo dosing .
  • Salt Formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate biological results with orthogonal assays (e.g., Western blot for kinase inhibition alongside MTT data) .
  • Structural Analogues : Compare with derivatives like 6-(3-fluorophenyl)imidazo[2,1-b]thiazole-5-amine to infer SAR trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.